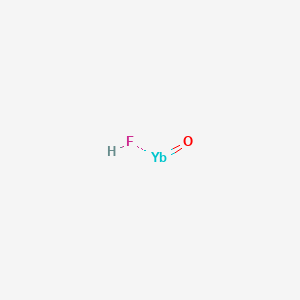

Ytterbium fluoride oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ytterbium fluoride, also known as Ytterbium (III) fluoride or Ytterbium trifluoride, is an inorganic chemical compound . It is a white substance that is insoluble in water . This compound has found niche usage as a radio-opaque agent in the dental industry to aid in the identification of fillings under X-ray examination .

Synthesis Analysis

Ytterbium (III) oxide can be obtained by directly reacting ytterbium with oxygen . It can also be obtained by the thermal decomposition of ytterbium carbonate or ytterbium oxalate at temperatures around 700 °C . A new approach for the preparation of approx. 5 nm sized ytterbium fluoride nanoparticles based on the fluorolytic sol–gel route has been reported .

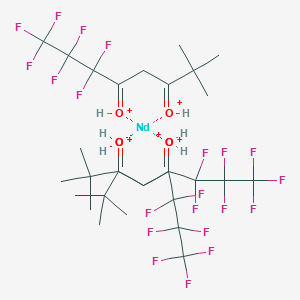

Molecular Structure Analysis

Like the other trivalent oxides of the heavier lanthanides, ytterbium (III) oxide has the “rare-earth C-type sesquioxide” structure which is related to the fluorite structure with one quarter of the anions removed, leading to ytterbium atoms in two different six coordinate (non-octahedral) environments . In the crystal structure of ytterbium (II) fluoride, the Yb 2+ cation is surrounded by eight F − anions in the form of a cube, which is tetrahedrally surrounded by four Yb 2+ .

Physical And Chemical Properties Analysis

Ytterbium (III) fluoride is a white substance that is insoluble in water . Ytterbium (II) fluoride is a gray solid and crystallizes in the so-called fluorite type analogous to calcium fluoride with a unit cell a axis of 559.46 pm .

Safety and Hazards

Ytterbium fluoride is considered hazardous. It may cause respiratory irritation, is toxic if inhaled, causes serious eye irritation, causes skin irritation, is harmful in contact with skin, and is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Ytterbium oxide, an essential rare earth oxide, is rapidly gaining recognition for its diverse range of applications. This material has been at the center of numerous innovations, driven by recent trends and developments in its utilization. It plays a pivotal role in laser technology, nuclear reactors, solar cells, advanced ceramics, and synthesis advancements .

Properties

IUPAC Name |

oxoytterbium;hydrofluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH.O.Yb/h1H;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXPDUKLRBOFFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Yb].F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FHOYb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.